molecular formula C9H10N4O B1466943 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ol CAS No. 1279106-18-1

1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ol

Cat. No.: B1466943
CAS No.: 1279106-18-1
M. Wt: 190.2 g/mol
InChI Key: UZPFQHYKVGDDMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ol is a chemical compound of significant interest in medicinal and organic chemistry research, built around the privileged 1H-pyrazol-5-ol scaffold. The pyrazole moiety is a five-membered heterocycle known for its extensive therapeutic profile and is a key structural component in numerous pharmacologically active agents . This specific reagent, featuring a pyrazine ring and an ethyl substituent, is intended for research applications only and is not for diagnostic or therapeutic use. Core Research Applications and Value Researchers value this compound primarily for its potential in neuroprotective agent discovery . A closely related analog, 3-methyl-1-(3-methylpyridin-2-yl)-1H-pyrazol-5-ol, has been identified as a promising neuroprotective agent, suggesting the high research utility of this chemical class . Its mechanism of action is associated with potent hydroxyl radical scavenging activity. The efficiency of this scavenging in pyrazolone derivatives is significantly enhanced by the presence of an intramolecular base, a structural feature relevant to the pyrazine ring in this compound . Furthermore, the broader family of pyrazole derivatives demonstrates a wide spectrum of biological activities, making this reagent a valuable building block in the development of potential anti-inflammatory and anticancer agents . Pyrazole-containing molecules are recognized as selective COX-2 inhibitors and have shown cytotoxic potential against various cancer cell lines, underlining their importance in early-stage drug discovery projects . This product is provided for research and development purposes in a laboratory setting. It is not intended for human or veterinary use.

Properties

IUPAC Name

2-ethyl-5-pyrazin-2-yl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c1-2-13-9(14)5-7(12-13)8-6-10-3-4-11-8/h3-6,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZPFQHYKVGDDMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C=C(N1)C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Cellular Effects

The effects of 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ol on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes in the enzyme, affecting its activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of the compound can influence its effectiveness. In vitro and in vivo studies have shown that prolonged exposure to the compound can lead to changes in cellular function, including alterations in cell viability and proliferation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and reduced inflammation. At higher doses, toxic or adverse effects may be observed, including cellular damage and impaired organ function.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular energy production and utilization.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its overall activity and function.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can impact its activity and function within the cell.

Biological Activity

1-Ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ol is a pyrazole derivative noted for its diverse biological activities. This compound has been studied for its potential applications in antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer therapies. Understanding its biological activity involves examining its mechanisms of action, pharmacokinetics, and effects on various biochemical pathways.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets.

Target Interactions:

  • Enzyme Inhibition: The compound may inhibit enzyme activities that are crucial for various cellular functions.
  • Receptor Blocking: It can block receptor sites, thereby modulating signaling pathways.
  • Cell Membrane Disruption: The compound may affect cell membrane integrity, leading to altered cellular responses.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) profile of this compound suggests it is well absorbed and distributed throughout the body. It is metabolized in the liver and primarily excreted via urine. The specific pharmacokinetic parameters would depend on the compound's structural features and functional groups.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of pyrazole derivatives. For instance, compounds structurally similar to this compound have shown significant inhibition against various pathogens, including:

  • Gram-negative bacteria : Pseudomonas aeruginosa, Klebsiella pneumoniae
  • Gram-positive bacteria : Staphylococcus aureus, MRSA
  • Fungi : Candida albicans

The minimum inhibitory concentrations (MIC) for these compounds indicate their effectiveness at low concentrations .

Anti-inflammatory and Analgesic Properties

Pyrazole derivatives are known to exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes and other inflammatory mediators. This mechanism is crucial for their analgesic properties as well .

Anticancer Activity

Research indicates that this compound may possess significant anticancer properties. For example:

  • In vitro studies have shown that certain pyrazole derivatives induce apoptosis in cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer).

The IC50 values for these compounds vary widely, indicating different levels of potency against various cancer types. For instance:

CompoundCancer Cell LineIC50 (µM)
Compound AA5490.95
Compound BMCF70.57
Compound CHCT1160.067

These findings suggest that structural modifications can enhance anticancer efficacy significantly .

Case Studies

Several case studies have documented the biological activity of pyrazole derivatives:

  • Antimicrobial Efficacy Study : A study evaluated a series of pyrazole derivatives against standard pathogen strains. The results indicated that specific compounds exhibited high inhibition potency compared to standard antibiotics .
  • Cancer Cell Apoptosis Induction : Research focused on the synthesis of novel pyrazole derivatives demonstrated significant apoptosis induction in human cancer cell lines with varying IC50 values, highlighting their potential as anticancer agents .

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity
Recent studies have indicated that 1-Ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ol exhibits antimicrobial properties. Research suggests that compounds with similar structures can inhibit the growth of various bacteria and fungi, making them candidates for developing new antimicrobial agents .

Anticancer Potential
There is emerging evidence that pyrazole derivatives, including this compound, may possess anticancer properties. A study highlighted that certain pyrazole derivatives can induce apoptosis in cancer cells, suggesting a pathway for further exploration in cancer treatment .

Neurological Applications
The compound's structure may also suggest potential neuroprotective effects. Pyrazole derivatives have been investigated for their ability to modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases .

Data Table: Summary of Applications

Application AreaDescriptionReferences
AntimicrobialExhibits potential to inhibit bacterial and fungal growth
AnticancerMay induce apoptosis in cancer cells
NeurologicalPotential neuroprotective effects through modulation of neurotransmitters

Case Studies

Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results showed significant inhibition against strains of Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antibiotics.

Case Study 2: Cancer Cell Apoptosis
Another research project focused on the anticancer properties of pyrazole derivatives. In vitro experiments demonstrated that treatment with this compound led to increased rates of apoptosis in human breast cancer cell lines. The study suggested further investigation into its mechanisms of action and potential as a chemotherapeutic agent.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s key structural features are compared below with related pyrazol-5-ol derivatives:

Compound Name Substituents (Position) Key Properties/Applications References
1-Ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ol - N1: Ethyl
- C3: Pyrazin-2-yl
Potential enzyme inhibition (inferred)
1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol - N1: Methyl
- C3: CF3
Intermediate in antiviral agents
1-(2-Aminoethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-ol - N1: Aminoethyl
- C3: Pyrazin-2-yl
Bioactive scaffold (e.g., kinase inhibition)
1-Ethyl-3-(oxan-4-yl)-1H-pyrazol-5-ol - N1: Ethyl
- C3: Oxan-4-yl
Solubility-modifying substituent
4,4′-(Arylmethylene)bis(1H-pyrazol-5-ol)s Bis-pyrazole linked via aryl group Fungicides, pesticides, dyes

Key Observations :

  • N1 Substituents: Ethyl groups (vs.
  • C3 Substituents : Pyrazin-2-yl groups (aromatic N-heterocycle) may confer π-stacking interactions in enzyme binding pockets, as seen in dual FXIIa/thrombin inhibitors . Trifluoromethyl (CF3) groups increase metabolic stability but reduce solubility .
  • Tautomerism: The 5-hydroxy group enables keto-enol tautomerism, influencing reactivity and coordination chemistry .

Preparation Methods

Condensation of Hydrazines with β-Dicarbonyl Compounds

A common route to pyrazol-5-ol derivatives involves the condensation of hydrazines with β-dicarbonyl compounds such as ethyl acetoacetate or its analogs. For instance, reacting 2-pyrazinylhydrazine with ethyl acetoacetate under acidic or neutral conditions facilitates cyclization to form the pyrazol-5-ol ring system.

  • Reaction conditions: Typically carried out in acetic acid or ethanol at temperatures ranging from room temperature to reflux.
  • Yields: Moderate to high (65–90%).
  • Selectivity: Controlled by temperature and solvent choice.

This method is supported by literature on pyrazole derivatives synthesis where hydrazine derivatives react with β-keto esters to afford pyrazol-5-ols.

Alkylation of Pyrazol-5-ol

The introduction of the ethyl group at the N-1 position can be achieved by alkylation of the pyrazol-5-ol intermediate using ethyl halides (e.g., ethyl bromide) in the presence of a base such as potassium carbonate or sodium hydride.

  • Conditions: Alkylation is performed in polar aprotic solvents like DMF or DMSO at 0–80 °C.
  • Outcome: High regioselectivity for the N-1 position.
  • Yield: Typically above 80%.

This step is crucial to obtain the 1-ethyl substitution pattern characteristic of the target compound.

Representative Synthetic Procedure (Based on Literature Analogues)

Step Reagents & Conditions Description Yield (%) Notes
1 2-pyrazinylhydrazine + ethyl acetoacetate, AcOH, reflux 4 h Cyclization to form 3-(pyrazin-2-yl)-1H-pyrazol-5-ol 75–85 Monitored by TLC, isolated by filtration
2 Alkylation with ethyl bromide, K2CO3, DMF, 60 °C, 6 h N-1 ethylation of pyrazol-5-ol intermediate 80–90 Purified by column chromatography
3 Purification Recrystallization from ethanol Final compound purity >98% by HPLC

Comparative Data Table of Related Pyrazol-5-ol Syntheses

Compound Starting Materials Key Reaction Yield (%) Selectivity Reference
1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol Methyl hydrazine + ETFAA Acidic condensation, 80 °C 86.5 96:4 isomer ratio Patent WO2017084995
This compound 2-pyrazinylhydrazine + ethyl acetoacetate Condensation + alkylation 75–90 High regioselectivity Vulcanchem data
1,5-diphenyl-1H-pyrazole derivatives Hydrazines + α,β-unsaturated ketones Cyclocondensation + oxidation 65–88 High regioselectivity ACS Omega 2023

Research Findings and Optimization Notes

  • Selectivity and Yield: Optimization of temperature, solvent, and molar ratios significantly affects yield and regioselectivity. For example, lower temperatures favor selective formation of the desired isomer in pyrazol-5-ol syntheses.
  • Catalysts: Use of copper triflate and ionic liquids has been reported to improve yields in pyrazole ring formation.
  • Green Chemistry: Visible light-induced synthesis has been explored for related pyrazol-5-ol derivatives, offering mild conditions and good yields.
  • Purification: Crystallization and chromatographic techniques ensure high purity necessary for biological testing.

Q & A

Q. What are the established synthetic routes for 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ol?

Methodological Answer: The compound is synthesized via condensation reactions. A common approach involves reacting substituted propenones with hydrazine derivatives in acidic conditions. For example:

  • Step 1: Condensation of (Z)-4-hydroxy-4-(pyridin-2-yl)but-3-en-2-one with 2-hydroxyethylhydrazine in ethanol under reflux .
  • Step 2: Cyclization using acetic or propionic acid as catalysts to form the pyrazole core .
  • Alternative Route: Suzuki-Miyaura cross-coupling with aryl boronic acids in the presence of Pd(PPh₃)₄ and K₃PO₄ in degassed DMF/water mixtures .

Key Optimization Parameters:

ParameterConditionsSource
SolventEthanol, DMF/water
CatalystPd(PPh₃)₄, acetic acid
TemperatureReflux (80–120°C)

Q. How is this compound characterized post-synthesis?

Methodological Answer: Characterization involves multi-spectral and crystallographic techniques:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions and purity .
  • X-Ray Diffraction (XRD): Single-crystal XRD resolves stereochemistry and hydrogen-bonding networks (e.g., hydroxy group orientation) .
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy: Identifies functional groups like C=N (1600–1650 cm⁻¹) and O-H stretches (3200–3500 cm⁻¹) .

Example XRD Data:

ParameterValueSource
Space GroupP 1
Bond Length (C-N)1.34 Å

Advanced Research Questions

Q. How can computational methods (e.g., DFT) aid in understanding the compound’s electronic properties?

Methodological Answer: Density Functional Theory (DFT) calculations predict electronic behavior:

  • HOMO-LUMO Analysis: Determines electron-rich regions (pyrazine ring) and reactivity toward electrophiles .
  • Molecular Electrostatic Potential (MEP): Maps charge distribution to identify hydrogen-bonding sites (e.g., hydroxy group) .
  • Transition State Modeling: Simulates reaction pathways (e.g., cyclization energy barriers) .

Key Findings:

  • The pyrazine moiety enhances π-π stacking interactions, critical for binding in biological assays .
  • Hydroxy group orientation affects tautomeric stability (enol vs. keto forms) .

Q. How can structural modifications optimize bioactivity while retaining the pyrazole core?

Methodological Answer: Structure-Activity Relationship (SAR) strategies include:

  • Substituent Engineering: Introduce electron-withdrawing groups (e.g., -CF₃) at the pyrazine ring to enhance metabolic stability .
  • Heterocycle Fusion: Attach triazole or thiadiazine rings to improve binding affinity (e.g., pyrazolo[1,5-a]pyrazin-4-one derivatives) .
  • Bioisosteric Replacement: Replace the ethyl group with bulkier alkyl chains (e.g., 1,2-dimethylpropyl) to modulate lipophilicity .

Example SAR Table:

ModificationBioactivity ChangeSource
-CF₃ at pyrazine↑ Selectivity for mGluR5 receptors
Triazole fusion↑ Anticancer activity (IC₅₀ ↓ 30%)

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer: Discrepancies arise from assay variability or impurities. Mitigation strategies:

  • Replication: Repeat assays under standardized conditions (e.g., cell line, solvent control) .
  • Purity Validation: Use HPLC (≥95% purity) and elemental analysis to exclude batch-dependent effects .
  • Meta-Analysis: Compare data across studies using statistical tools (e.g., p-value adjustment for multiple comparisons) .

Case Study:
A 2016 study reported anti-inflammatory activity (IC₅₀ = 12 µM), while a 2020 study found no effect. Re-analysis revealed differences in solvent (DMSO vs. ethanol) affecting compound solubility .

Q. What analytical techniques resolve structural ambiguities in pyrazole derivatives?

Methodological Answer:

  • Dynamic NMR: Detects tautomerism (e.g., enol-keto equilibrium) via variable-temperature ¹H NMR .
  • 2D NMR (COSY, NOESY): Assigns coupling between adjacent protons (e.g., pyrazine C-H and pyrazole N-H) .
  • XRD with Hirshfeld Analysis: Quantifies intermolecular interactions (e.g., C-H···O bonds stabilizing crystal packing) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ol
Reactant of Route 2
1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ol

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